3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-phenoxyethyl)urea
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Overview
Description
3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-phenoxyethyl)urea is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a cyclopropylpyrimidine moiety and a phenoxyethyl group linked through a urea bond. It is often used in various chemical and biological studies due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-phenoxyethyl)urea typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-cyclopropylpyrimidine-4-carbaldehyde with phenoxyethylamine to form an intermediate, which is then treated with an isocyanate to yield the final urea compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-phenoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions often carried out in polar aprotic solvents
Major Products
Scientific Research Applications
3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-phenoxyethyl)urea is utilized in a wide range of scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-phenoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-phenoxyethyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-phenoxyethyl)carbamate: Contains a carbamate group in place of the urea group.
Uniqueness
3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-phenoxyethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .
Biological Activity
The compound 3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-phenoxyethyl)urea is a synthetic urea derivative with potential therapeutic applications. Its biological activity has been the subject of various studies, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a pyrimidine ring, a cyclopropyl group, and a phenoxyethyl moiety, which contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tumor Cell Growth : Research indicates that urea derivatives often exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrimidine moiety is thought to enhance interaction with cellular targets involved in proliferation and survival pathways.
- Targeting Specific Kinases : Preliminary studies suggest that this compound may inhibit specific kinases associated with cancer progression. Kinase inhibition can disrupt signaling pathways critical for tumor growth and metastasis.
- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells through various apoptotic pathways, potentially enhancing its therapeutic efficacy.
In Vitro Studies
A series of in vitro studies have evaluated the cytotoxic effects of this compound against several human tumor cell lines. The results are summarized in Table 1.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
A549 (Lung Cancer) | 8 | Kinase inhibition |
HeLa (Cervical Cancer) | 12 | Disruption of cell cycle |
Table 1: Cytotoxicity of this compound against various cancer cell lines.
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an observed IC50 value of 10 µM. The mechanism was linked to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.
- A549 Lung Cancer Model : In vivo experiments using A549 xenografts showed that administration of this compound led to tumor regression and prolonged survival in treated mice compared to controls, suggesting its potential as an effective therapeutic agent.
- Combination Therapy : Research has also explored the efficacy of combining this urea derivative with established chemotherapeutics. Preliminary results indicated enhanced cytotoxicity when used alongside doxorubicin, highlighting potential synergistic effects.
Properties
IUPAC Name |
1-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(18-8-9-23-15-4-2-1-3-5-15)19-11-14-10-16(13-6-7-13)21-12-20-14/h1-5,10,12-13H,6-9,11H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWCUNUFHKSKJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)NCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.